4-amino-2-ethyl-1H-imidazole-5-carboxamide
Description
Significance of the Imidazole (B134444) Scaffold in Medicinal Chemistry and Biological Sciences
The imidazole scaffold is a fundamental structure in medicinal chemistry and biological sciences due to its unique chemical properties and prevalence in nature. biomedpharmajournal.org It is a five-membered aromatic heterocycle containing two nitrogen atoms. smolecule.com This structure is noted for its high stability and water solubility, coupled with a capacity for hydrogen bonding. First synthesized in 1858 by German chemist Heinrich Debus, the imidazole ring's two nitrogen atoms provide numerous possibilities for chemical reactions and biological interactions.
The significance of the imidazole ring is underscored by its presence in several essential biological molecules, including the amino acid histidine, histamine, biotin, alkaloids, and nucleic acids. biomedpharmajournal.orgnih.gov Its ionizable nature can impart favorable pharmacokinetic properties to compounds containing it. biomedpharmajournal.org The electron-rich characteristics of the imidazole core allow it to readily bind with a variety of enzymes, proteins, and receptors. tandfonline.com This versatility has made the imidazole scaffold a central component in the design and development of new pharmacological agents. nih.gov Researchers have successfully created compounds with promising biological outputs by modifying the imidazole nucleus. biomedpharmajournal.org As a result, imidazole derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govtandfonline.comnih.gov
Overview of Imidazole Carboxamide Derivatives in Contemporary Research
Building upon the versatile imidazole scaffold, imidazole carboxamide derivatives have emerged as a particularly important class of compounds in modern research. These derivatives are characterized by an imidazole ring bearing a carboxamide functional group (-C(=O)NH₂). Carboxamides are generally neutral, stable, and possess both hydrogen-bond accepting and donating properties.
Contemporary research has focused on synthesizing and evaluating various imidazole carboxamide derivatives for their potential therapeutic benefits. For instance, novel series of imidazole carboxamides have been synthesized and assessed for their antitubercular and antimicrobial activities. asianpubs.org In the realm of oncology, new 4-phenoxypyridine (B1584201) derivatives that incorporate an imidazole-4-carboxamide moiety have been designed and evaluated as potent antitumor agents, specifically as c-Met kinase inhibitors. nih.gov
The antiviral potential of this class of compounds is also a major area of investigation. Researchers have synthesized and tested imidazole-4,5-dicarboxamide derivatives for their inhibitory action against viruses like Dengue virus (DENV) and Yellow Fever virus (YFV). nih.gov Similarly, other studies have explored derivatives for activity against HIV and Zika virus. nih.gov The general strategy often involves modifying the carboxamide group or other positions on the imidazole ring to enhance biological activity. nih.gov
Research Focus on 4-Amino-2-ethyl-1H-imidazole-5-carboxamide and its Analogues
Within the broader category of imidazole carboxamides, This compound has been a subject of specific research interest. This compound is defined by an imidazole ring with an amino group at the fourth position, a carboxamide group at the fifth position, and an ethyl group at the second position. smolecule.com Its unique substitution pattern is believed to be a key factor influencing its biological activity and potential applications. smolecule.com
Research indicates that this compound has been investigated for its potential antiviral and antitumor effects. smolecule.com Studies have focused on its interactions with various biomolecules, including its ability to bind to specific proteins in cellular signaling pathways and to inhibit enzymes associated with disease processes. smolecule.com The synthesis of this compound can be achieved through several chemical pathways, including condensation reactions, amidation, and the reduction of related nitro derivatives. smolecule.com
Scientific investigations also extend to its analogues, which are structurally similar compounds. By comparing the biological activities of this compound with its analogues, researchers can better understand structure-activity relationships. An example of a related compound is 5-Amino-1H-imidazole-4-carboxamide (AICA), a naturally occurring substance that is an intermediate in purine (B94841) metabolism. nih.gov Another analogue is ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate, which features a butyl group instead of an ethyl group and an ester instead of a carboxamide. uni.lu The study of these and other analogues helps to delineate the specific structural features necessary for desired biological activity, making this family of compounds a valuable area for further research and development. smolecule.com
Compound Properties: this compound
| Property | Value |
| CAS Number | 90521-74-7 |
| Molecular Formula | C₆H₁₀N₄O |
| Structure | Imidazole ring with an amino group at C4, a carboxamide at C5, and an ethyl group at C2. smolecule.com |
| Potential Research Areas | Antiviral, Antitumor. smolecule.com |
Properties
CAS No. |
90521-74-7 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-2-ethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10) |
InChI Key |
FSLCAARKACPDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)N)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Amino 2 Ethyl 1h Imidazole 5 Carboxamide and Its Derivatives
Influence of Substituents on the Imidazole (B134444) Ring System
The biological profile of imidazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring. rsc.org These modifications can influence the molecule's electronic distribution, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for molecular recognition and biological function. researchgate.net The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base, a property that can be fine-tuned by its substituents. researchgate.netrsc.org
Role of the 4-Amino Group in Modulating Biological Activity
The amino group at the C4 position is a crucial determinant of biological activity in many imidazole derivatives. This functional group can significantly influence the electronic properties of the imidazole ring and, more importantly, act as a key hydrogen bond donor in interactions with biological targets. In many enzymatic and receptor active sites, the 4-amino group can form critical hydrogen bonds with amino acid residues, anchoring the molecule in a specific orientation for optimal binding.
Significance of the 2-Ethyl Moiety for Potency and Selectivity
The substituent at the C2 position of the imidazole ring often plays a pivotal role in determining both the potency and selectivity of the compound. The 2-ethyl group in 4-amino-2-ethyl-1H-imidazole-5-carboxamide contributes to the molecule's activity through both steric and electronic effects.
Electronically, the ethyl group is an electron-donating group. This inductive effect increases the electron density on the imidazole ring, which can enhance the nucleophilicity and basicity of the ring's nitrogen atoms. patsnap.com This modulation of the electronic character can strengthen interactions with biological targets. rsc.org
From a steric perspective, the ethyl group occupies a specific volume within the binding pocket of a target protein. The size and conformation of this alkyl group can be critical for achieving a complementary fit. Studies on other imidazole derivatives have shown that the nature of the alkyl substituent at C2 can significantly impact biological activity. For example, in one series of indole-imidazole derivatives, the cytoprotective activity varied with the size of the alkyl group, with methyl and ethyl substituents providing a different level of activity compared to an isopropyl group. nih.gov This suggests that the binding pocket has specific spatial requirements, and the ethyl group provides a favorable conformation for binding. The steric hindrance provided by the ethyl group can also influence the molecule's orientation and selectivity for a particular target over others. patsnap.com
Table 1: Influence of C2-Substituents on the Activity of Imidazole Derivatives
| C2-Substituent | Observed Effect on Activity | Rationale | Reference |
| Ethyl | Modulates potency | Provides a balance of electron-donating properties and optimal steric bulk for specific binding pockets. | patsnap.comnih.gov |
| Methyl | Can be essential for potency | The smaller size may be crucial for fitting into certain binding sites where it can be a key structural motif. | nih.gov |
| Isopropyl | Activity may decrease | The increased steric bulk compared to ethyl may hinder optimal binding in some targets. | nih.gov |
| Aryl groups | Can confer potent activity | Allows for additional π-π stacking or hydrophobic interactions within the binding site. | researchgate.net |
This table is a generalized representation based on findings from various imidazole derivatives.
Derivatization and Functionalization of the 5-Carboxamide Group
The 5-carboxamide group is a versatile functional handle that can be modified to fine-tune the pharmacological properties of the parent molecule. The primary amide (–CONH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing for multiple points of interaction with a biological target. sigmaaldrich.com
Derivatization of this group can lead to significant changes in activity. Key strategies include:
Conversion to Esters: Replacing the amide with an ester, such as in ethyl 4-amino-2-butyl-1H-imidazole-5-carboxylate, can alter the molecule's hydrogen bonding capacity and increase its lipophilicity. uni.lu This can improve membrane permeability but may reduce binding affinity if the amide's hydrogen-donating capabilities were critical.
Conversion to Carboxylic Acids: Hydrolysis of the carboxamide or a corresponding ester to a carboxylic acid introduces a negatively charged group at physiological pH. nih.gov This can form strong ionic interactions or salt bridges with positively charged residues (like arginine or lysine) in a binding pocket.
N-Alkylation/N-Arylation: Substituting one or both hydrogens on the amide nitrogen allows for the introduction of various groups to probe the steric and electronic requirements of the binding site. acs.org This approach was used in developing a series of 5-amino-1,2,3-triazole-4-carboxamides, where a library of amides was synthesized to identify optimal substituents. acs.org
These modifications can profoundly impact a compound's solubility, metabolic stability, and binding affinity. nih.gov For example, converting a carboxamide to an N-substituted amide or an ester can increase resistance to metabolic degradation by amidases. mdpi.com
Conformational Analysis and its Correlation with Biological Recognition
The interaction between adjacent substituents can also influence conformation. For example, steric or electronic interactions between the 4-amino and 5-carboxamide groups can restrict their rotation, favoring a particular conformation that may be more or less suitable for binding. The ethyl group at the C2 position can also influence the orientation of the molecule within a binding pocket through steric interactions. patsnap.com Advanced techniques such as X-ray crystallography and computational modeling are used to study these conformational preferences and correlate them with biological activity, providing insights into the bioactive conformation required for target engagement. najah.edu
Rational Design Principles for Enhanced Target Interaction
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the target's structure and the SAR of existing ligands. nih.govnih.gov For derivatives of this compound, several design principles can be established from SAR studies.
Preservation of Key Hydrogen Bonding Moieties: The 4-amino group and the 5-carboxamide group are prime candidates for forming essential hydrogen bonds with a target protein. mdpi.com A key design principle would be to maintain these groups or replace them with bioisosteres that can replicate these interactions. For example, analysis of X-ray crystallography data for other imidazole-based inhibitors has confirmed the importance of the imidazole nucleus as a hydrogen bond acceptor for catalytic lysine (B10760008) residues in certain enzymes. mdpi.com
Optimization of the C2-Substituent: The 2-ethyl group provides a specific steric and electronic profile. This position is a key site for modification to enhance potency and selectivity. Depending on the topology of the target's binding pocket, increasing or decreasing the size of the alkyl chain, or introducing rings or other functional groups, could lead to improved hydrophobic or van der Waals interactions. nih.gov
By systematically applying these principles, researchers can design new analogues with a higher probability of success, moving from a lead compound to a clinical candidate with enhanced therapeutic potential. nih.gov
Mechanistic Investigations of 4 Amino 2 Ethyl 1h Imidazole 5 Carboxamide and Analogues in Biological Systems
Interactions with Specific Molecular Targets (In Vitro Studies)
In vitro studies offer a controlled environment to investigate the direct interactions between a compound and a specific molecular target, such as an enzyme. This section details the findings from such studies on analogues of 4-amino-2-ethyl-1H-imidazole-5-carboxamide.
Enzyme Inhibition Studies
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The imidazole (B134444) carboxamide scaffold has been identified as a promising framework for the development of various enzyme inhibitors.
Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell signaling pathways, and its inhibition has become a therapeutic strategy for B-cell malignancies. nih.gov Researchers have explored novel BTK inhibitors based on a 1-amino-1H-imidazole-5-carboxamide scaffold, a positional isomer of the titular compound. nih.govnih.gov These studies revealed that this scaffold could serve as an effective hinge-binder for kinase inhibitors. nih.govnih.gov
In one study, a series of 1-amino-1H-imidazole-5-carboxamide derivatives were synthesized and evaluated for their BTK inhibitory activity. nih.gov The most potent compound from this series demonstrated impressive selectivity and robust anti-tumor efficacy in preclinical models. nih.govnih.gov The discovery highlighted that the 1-amino-1H-imidazole-5-carboxamide core is a novel and valuable scaffold for developing kinase inhibitors, potentially expanding the chemical diversity available for targeting enzymes like BTK. nih.govnih.gov While these findings are for the 1-amino isomer, they suggest that the this compound could also potentially interact with the hinge region of kinases, though the different substitution pattern would influence the binding affinity and selectivity.
| Compound Derivative | Target | IC50 (nM) | Reference |
| Aminopyrazole carboxamide 11b | BTK | 0.18 | nih.gov |
| Ibrutinib (1) | BTK | 0.13 | nih.gov |
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA mutations. nih.gov Several studies have investigated imidazole carboxamide derivatives as PARP-1 inhibitors. For instance, novel 1H-benzo[d]imidazole-4-carboxamide derivatives, which contain a fused imidazole ring system, have been synthesized and shown to be potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
Another study focused on a different fused system, 1H-thieno[3,4-d]imidazole-4-carboxamide, and also identified potent PARP-1 inhibitors. nih.gov Molecular docking studies in these research efforts indicated that the carboxamide moiety is crucial for binding to the nicotinamide-binding pocket of the enzyme, forming key hydrogen bonds with the surrounding amino acid residues. nih.gov These findings suggest that the imidazole-5-carboxamide core of this compound could similarly anchor the molecule within the PARP-1 active site, with the 2-ethyl and 4-amino groups influencing selectivity and potency.
| Compound Derivative | Target | IC50 (µM) | Reference |
| Furan ring-substituted derivative 14p | PARP-1 | 0.023 | nih.gov |
| Olaparib | PARP-1 | (comparable to 14p) | nih.gov |
| 1H-benzo[d]imidazole-4-carboxamide 6b | PARP-1 | 0.00865 | exlibrisgroup.com |
| Veliparib | PARP-1 | 0.01554 | exlibrisgroup.com |
Insulin-degrading enzyme (IDE) is a zinc-metalloprotease responsible for the degradation of several key signaling peptides, including insulin (B600854) and amyloid-beta. nih.gov While there is extensive research into IDE inhibitors for conditions like diabetes and Alzheimer's disease, there is a lack of specific studies on the interaction of this compound or its close analogues with IDE. The known inhibitors of IDE are generally larger molecules with different structural motifs. nih.gov However, the imidazole core itself is known to coordinate with metal ions, and given that IDE is a zinc-metalloprotease, it is conceivable that imidazole-containing compounds could interact with the active site zinc ion. Further research would be necessary to explore this potential interaction.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers. nih.gov Consequently, EGFR inhibitors are a major class of anticancer drugs. Imidazole-based compounds have been explored as EGFR inhibitors. Studies on fused imidazole derivatives have shown that these molecules can effectively inhibit EGFR. nih.govnih.gov For example, certain imidazole-based compounds were designed and synthesized, with some showing significant EGFR inhibitory activity with IC50 values in the nanomolar range. nih.gov
The mechanism of inhibition often involves the imidazole core interacting with key residues in the ATP-binding site of the EGFR kinase domain. nih.gov The substituents on the imidazole ring play a critical role in determining the potency and selectivity of the inhibition. For instance, a p-fluorophenyl group at the N-1 position of the imidazole has been shown to be favorable for binding. nih.gov This suggests that the substituents on this compound would be crucial in defining its potential as an EGFR inhibitor.
| Compound Derivative | Target | IC50 (nM) | Reference |
| Imidazole-based compound 2c | EGFR | 617.33 | nih.gov |
| Imidazole-based compound 2d | EGFR | 710 | nih.gov |
| Quinoline–imidazole–piperidine hybrid 5 | EGFR L858R/T790M | 138 | mdpi.com |
The imidazole scaffold is considered a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. mdpi.com Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the aromatic ring can participate in pi-stacking interactions, allowing for versatile binding to the ATP-binding pocket of various kinases. mdpi.com
Research on 2,4-disubstituted-1H-imidazole carboxamides has identified them as potent and selective inhibitors of Transforming Growth Factor β-activated kinase 1 (TAK1). nih.gov X-ray crystallography revealed a distinct binding mode for these imidazole derivatives compared to other known TAK1 inhibitors. nih.gov This highlights the potential of the imidazole carboxamide scaffold to yield inhibitors with novel binding modes and high selectivity. The specific substitution pattern of this compound would ultimately determine its kinase inhibition profile and selectivity against the human kinome.
Receptor Binding and Activation Profiling
The imidazole carboxamide scaffold has been identified as a promising framework for the development of potent and selective agonists for the Cholecystokinin 1 Receptor (CCK1R). Research into this area has revealed that specific structural modifications on the imidazole ring system can lead to high-affinity binding and functional activation of the CCK1R, which is a target for therapeutic interventions in conditions such as obesity. nih.govresearchgate.net
Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, a novel class of 1,2-diaryl imidazole carboxamides was discovered to act as CCK1R agonists. nih.govresearchgate.net Initial hits from these screenings, such as diaryl pyrazole (B372694) compounds, showed modest but selective agonism. This led to the optimization of the imidazole carboxamide core. nih.gov For instance, the substitution pattern on the aryl rings attached to the imidazole core was found to be critical for potency. Modifications, such as the introduction of a quinolin-3-yl or 1-naphthoic acid-3-yl group, were shown to improve both functional activity and binding affinity for the CCK1R. researchgate.net
Further optimization led to the development of 2-substituted piperazine-derived imidazole carboxamides. These compounds, bearing polar side chains, demonstrated sub-nanomolar functional and binding activity at the CCK1R. nih.gov While direct studies on this compound were not the primary focus of these specific reports, the extensive research on related imidazole carboxamides underscores the potential of this chemical class to interact with and activate the CCK1R. The data from these studies highlight the importance of specific substitutions on the imidazole scaffold for achieving potent and selective agonism. For example, replacing a methyl group with an ethyl group at certain positions was found to reduce potency, indicating a sensitive SAR. researchgate.net
Table 1: CCK1R Functional Activity of Selected Imidazole Carboxamide Analogues
| Compound | Structure | CCK1R EC₅₀ (nM) | CCK2R Activation (%) @ 10,000 nM |
| Compound 14 | Quinolin-3-yl derivative | 2 | <20 |
| Compound 18 | 1-Naphthoic acid-3-yl derivative | 1 | <20 |
| Compound 40 | Isopropyl carboxamide derivative | <1 | Not specified |
| Compound 44 | 1,2-Diaryl imidazole carboxamide | Not specified | Not specified |
This table presents a selection of data from studies on imidazole carboxamide analogues to illustrate structure-activity relationships for CCK1R agonism. EC₅₀ represents the half-maximal effective concentration. researchgate.netnih.gov
Investigation of DNA and Nucleic Acid Interactions
The imidazole ring is a structural isostere of purine (B94841), a fundamental component of nucleic acids. This similarity suggests that imidazole-containing compounds, including this compound, have the potential to interact with DNA and other nucleic acids. nih.gov The unique electronic properties of the imidazole ring, including its ability to participate in hydrogen bonding and π-π stacking, allow it to interact with a range of biomolecules, including DNA. nih.gov
Studies on analogues have provided evidence for such interactions. For example, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, an analogue of the anticancer drug dacarbazine, has been shown to cause alteration of DNA. nih.gov Dacarbazine itself functions as an alkylating agent that damages DNA in cancer cells. nih.gov Research on other carboxamide derivatives has further highlighted their ability to bind to the topoisomerase II-DNA complex, forming hydrogen bonds with specific DNA residues like DG13 and DC8. nih.gov
Furthermore, specific imidazole carboxamides have been intentionally designed to interact with DNA bases. 1-H-imidazole-2-carboxamide was developed as a potential "reader" molecule for DNA sequencing technologies, designed to form non-covalent complexes with individual DNA bases through hydrogen bonding. researchgate.net Nuclear Magnetic Resonance (NMR) titration studies confirmed that this compound interacted with nucleosides, showing a preference for guanosine (B1672433) and cytidine. researchgate.net Early research also investigated the effect of 4-amino-5-imidazolecarboxamide on the incorporation of purines into the nucleic acids of mouse liver, indicating an influence on nucleic acid metabolism. nih.gov These findings collectively suggest that the 4-amino-1H-imidazole-5-carboxamide scaffold is capable of engaging with DNA and nucleic acid metabolic pathways.
Exploration of Other Intracellular Targets and Cellular Pathways (e.g., mitochondrial disruption)
Beyond direct receptor binding and nucleic acid interactions, imidazole-based compounds are known to modulate various other intracellular targets and pathways. One significant area of investigation is their effect on cellular metabolism and mitochondrial function. The related compound 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Activation of AMPK by AICAR mimics the effects of insulin by repressing the expression of key gluconeogenic genes, suggesting a role for this scaffold in metabolic regulation. nih.gov
The potential for mitochondrial disruption has also been explored. While not directly studying this compound, research on other inhibitors of cellular processes has shown that targeting pathways like fatty acid synthesis can lead to mitochondrial impairment. nih.gov Given that imidazole derivatives can possess broad biological activities, interference with mitochondrial function remains a plausible mechanism of action.
Additionally, protein kinases are a major class of targets for imidazole-containing compounds. nih.gov Kinases are crucial for signal transduction pathways that control cell growth, differentiation, and apoptosis. nih.gov A specific derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), was identified as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers. nih.gov This highlights the potential for imidazole carboxamides to achieve high target specificity within complex cellular signaling networks.
Cellular Level Responses (In Vitro Assays)
Induction of Apoptosis in Cancer Cell Lines
A key therapeutic strategy in oncology is the induction of apoptosis, or programmed cell death, in cancer cells. Several studies have demonstrated that compounds structurally related to this compound are potent inducers of apoptosis. nih.gov
In one study, a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized and evaluated for their antitumor activity. The most active compound from this series, designated as 4f , was selected for mechanistic studies in HeLa (cervical cancer) cells. nih.gov Treatment with compound 4f led to a significant increase in the rate of apoptosis. After 24 hours of treatment, compound 4f induced apoptosis in 68.2% of the HeLa cell population. nih.gov Mechanistic investigation revealed that this apoptotic effect was mediated through the intrinsic, or mitochondrial, pathway. This was evidenced by the time-dependent upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases and cleavage of PARP. nih.gov
The ability of imidazole derivatives to induce apoptosis is a recurring theme in anticancer research. The inhibition of key survival proteins, such as PKC-ι by imidazole carboxamide ICA-1s, has also been shown to effectively induce apoptosis in cancer cell lines. nih.gov
Table 2: Apoptosis Induction in HeLa Cells by Imidazole Derivative 4f
| Treatment | Duration (hours) | Apoptosis Rate (%) |
| Compound 4f | 24 | 68.2 |
| 5-FU (Control) | 24 | 39.6 |
This table shows the percentage of apoptotic HeLa cells after treatment with the 2-ethyl imidazole derivative 4f compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU). nih.gov
Modulation of Cell Proliferation and Viability
Consistent with their ability to induce apoptosis, imidazole carboxamide derivatives have been shown to effectively inhibit the proliferation of cancer cells and reduce their viability. The antiproliferative effects of compounds related to this structure have been noted as a key area of investigation for their potential application in cancer therapy. smolecule.com
The same study that investigated apoptosis induction by 2-ethyl imidazole derivatives also performed comprehensive in vitro assays to measure their antiproliferative activity against a panel of human cancer cell lines. nih.gov Compound 4f exhibited outstanding antiproliferative activity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range against HeLa, A549 (lung cancer), and HepG2 (liver cancer) cells. nih.gov Notably, this compound demonstrated significantly greater potency than the standard anticancer drugs 5-Fluorouracil (5-FU) and Methotrexate (MTX). Furthermore, it showed a high degree of selectivity, being 23 to 46 times less toxic to normal human liver cells (L-02) than to the cancer cells. nih.gov
This potent and selective modulation of cancer cell proliferation and viability underscores the therapeutic potential of the 2-ethyl imidazole scaffold. nih.gov
Table 3: In Vitro Antiproliferative Activity (IC₅₀, µM) of Imidazole Derivative 4f
| Compound | HeLa | A549 | HepG2 | L-02 (Normal) |
| 4f | 3.24 | 4.31 | 6.45 | 148.23 |
| 5-FU | 21.32 | 30.16 | 28.42 | 165.41 |
| MTX | 18.56 | 25.43 | 24.33 | 159.87 |
This table compares the half-maximal inhibitory concentration (IC₅₀) of the 2-ethyl imidazole derivative 4f against three cancer cell lines and one normal cell line, relative to standard chemotherapeutic agents. nih.gov
Anti-angiogenic Activity and Associated Mechanisms
Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis. nrtimes.co.ukmdpi.comnih.gov Consequently, inhibiting the VEGF/VEGFR signaling pathway is a primary strategy in the development of anti-angiogenic therapies. mdpi.comnih.gov Imidazole derivatives have emerged as a promising class of compounds with the ability to interfere with this pathway. nrtimes.co.uknih.gov
While direct studies on the anti-angiogenic activity of this compound are not extensively documented, research on analogous structures provides significant insights into its potential mechanisms. The core imidazole structure is a key pharmacophore in many compounds designed as VEGFR inhibitors. mdpi.com These agents typically function by competing with ATP for the kinase domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation. nih.gov
Several studies have highlighted the efficacy of substituted imidazoles and benzimidazoles in targeting VEGFR-2, a critical receptor in pathological angiogenesis. For instance, novel 2-aminobenzimidazole (B67599) derivatives have been shown to suppress VEGF-A-induced proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). nrtimes.co.uk The anti-angiogenic effects of these compounds are attributed to their ability to attenuate the phosphorylation of VEGFR-2 and its downstream signaling proteins. nrtimes.co.uk
The anti-angiogenic potential of various imidazole analogues is further illustrated by their inhibitory concentrations (IC₅₀) against VEGFR-2. As detailed in the table below, different substitutions on the imidazole ring system significantly influence their potency.
Interactive Table: VEGFR-2 Inhibition by Imidazole Analogues
| Compound Type | Specific Analogue | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| Imidazolinone | Diazino-substituted derivative 3j | VEGFR-2 | 0.07 | Sorafenib | 0.06 |
| Imidazolinone | Diazino-substituted derivative 3j | VEGFR-2 | 0.07 | Sunitinib | 0.12 |
| Imidazolinone | 4-chloro phenyl derivative 3f | VEGFR-2 | 0.10 | Sorafenib | 0.06 |
| Imidazolinone | 4-chloro phenyl derivative 3h | VEGFR-2 | 0.11 | Sorafenib | 0.06 |
| Imidazolinone | 4-chloro phenyl derivative 3i | VEGFR-2 | 0.10 | Sorafenib | 0.06 |
| Imidazolinone | N-substituted thiazole (B1198619) derivative 6i | VEGFR-2 | 0.11 | Sorafenib | 0.06 |
This table is populated with data from a study on trisubstituted imidazolinones and is intended to be illustrative of the anti-angiogenic potential of imidazole-based compounds. The data is derived from a study by F. A. El-Gendy et al. (2024). nih.govnih.gov
The data suggests that specific structural modifications to the imidazole core can yield potent VEGFR-2 inhibitors, with some analogues exhibiting efficacy comparable to established anti-angiogenic drugs like Sorafenib and Sunitinib. nih.govnih.gov These findings underscore the potential of this compound and its related compounds as anti-angiogenic agents, likely acting through the inhibition of the VEGF/VEGFR pathway.
Role of Imidazole Carboxamide Metabolites in Biological Pathways
The metabolic fate of imidazole carboxamide derivatives is intrinsically linked to fundamental biological pathways, most notably the de novo purine biosynthesis pathway. A key metabolite in this pathway is 5-aminoimidazole-4-carboxamide ribotide (AICAR or ZMP), which is structurally related to this compound. nih.gov AICAR is an intermediate in the synthesis of inosine (B1671953) monophosphate (IMP), a precursor to adenosine (B11128) and guanosine nucleotides. nih.gov
The metabolism of exogenous imidazole carboxamides can lead to the formation of metabolites that interact with and modulate various enzymatic pathways. The primary metabolic transformations of imidazole-containing drugs often involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. Forced degradation studies of imidazole-containing drugs, such as daclatasvir, have shown that the imidazole moiety is susceptible to oxidation. nih.gov
The biological significance of imidazole carboxamide metabolites is prominently highlighted by the actions of AICAR. Upon cellular uptake, the riboside form (AICAr) is phosphorylated by adenosine kinase to its active monophosphate form, AICAR. nih.gov AICAR is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govsigmaaldrich.com AMPK activation plays a critical role in various physiological and pathological processes.
The involvement of imidazole carboxamide metabolites in key biological pathways is summarized in the table below.
Interactive Table: Biological Pathways Influenced by Imidazole Carboxamide Metabolites
| Metabolite/Analogue | Primary Biological Pathway | Key Enzyme/Protein Interaction | Downstream Effects |
|---|---|---|---|
| 5-Aminoimidazole-4-carboxamide ribotide (AICAR) | Purine Biosynthesis | Adenylosuccinate lyase (ASL) | Serves as an intermediate in IMP synthesis. nih.gov |
| 5-Aminoimidazole-4-carboxamide ribotide (AICAR) | Cellular Energy Sensing | AMP-activated protein kinase (AMPK) | Activates AMPK, leading to regulation of glucose and lipid metabolism. nih.govnih.govsigmaaldrich.com |
| 5-Aminoimidazole-4-carboxamide ribotide (AICAR) | Gluconeogenesis | Represses PEPCK and G6Pase gene transcription | Mimics insulin effects to inhibit hepatic glucose production. nih.gov |
| Imidazole-containing drugs | Drug Metabolism | Cytochrome P450 (CYP) enzymes | Undergo oxidative degradation. nih.gov |
| 5-Aminoimidazole-4-carboxamide (AICA) | Purine Metabolism | Adenine phosphoribosyltransferase | Can be converted to AICAR. |
This table provides an overview of the known interactions of AICAR and the general metabolism of imidazole-containing compounds.
The activation of AMPK by AICAR leads to a cascade of downstream effects, including the inhibition of anabolic pathways like fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways such as fatty acid oxidation and glucose uptake. nih.govchemicalbook.com Furthermore, AICAR has been shown to mimic some of the effects of insulin by repressing the expression of key gluconeogenic genes, thereby helping to regulate blood glucose levels. nih.gov
Given the structural similarity, it is plausible that metabolites of this compound could also interact with these fundamental pathways. The extent and nature of these interactions would depend on the specific metabolic products formed, which would be influenced by the 2-ethyl substitution on the imidazole ring.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Scoring for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction using a scoring function. This method is crucial for understanding the binding mode of imidazole (B134444) carboxamides and predicting their affinity for various biological targets.
Research on related imidazole derivatives has demonstrated the utility of molecular docking in identifying key interactions within the active sites of enzymes and receptors. For instance, studies on asymmetric imidazole-4,5-dicarboxamide derivatives designed as inhibitors for the SARS-CoV-2 main protease (MPro) used docking to elucidate their binding mechanism. nih.govrsc.org These studies envisioned that the imidazole ring could occupy the S1 pocket of the enzyme, while other substituents could form interactions in adjacent pockets, mimicking peptide bonds. nih.gov Docking simulations for N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, a potent derivative, confirmed its interaction at the active site. rsc.org
Similarly, docking studies of benzimidazole-carboxamide derivatives have been used to predict binding to targets like casein kinase 1 (CK1) and phosphodiesterase B1. In the case of CK1δ inhibitors, X-ray analysis confirmed the binding mode predicted by docking, where hinge residues of the kinase formed hydrogen bonds with the imidazole nitrogen and backbone NH of the ligand. nih.gov For potential antileishmanial agents, docking of benzimidazolyl-chalcones into L. donovani phosphodiesterase B1 revealed hydrogen bonds and hydrophobic interactions crucial for binding affinity. japsr.in In the design of novel anticancer agents, molecular docking was used to investigate the binding of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides to the colchicine (B1669291) binding site of tubulin. nih.gov
These examples, while often involving more complex structures, establish the principles that would apply to docking 4-amino-2-ethyl-1H-imidazole-5-carboxamide against its putative targets. The amino, carboxamide, and ethyl groups would be assessed for their potential to form hydrogen bonds, hydrophobic contacts, and other interactions within a target's binding pocket.
| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Asymmetric imidazole-4,5-dicarboxamide derivatives | SARS-CoV-2 Main Protease | The imidazole ring occupies the S1 pocket, and the amide bond mimics a peptide bond to interact with Cys145. nih.gov | nih.govrsc.org |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | Casein Kinase 1δ (CK1δ) | Hinge residues (leucine 84 and 85) form hydrogen bonds with the imidazole nitrogen and backbone. nih.gov | nih.gov |
| Benzimidazolyl-chalcones | L. donovani phosphodiesterase B1 (PDB ID: 2JK6) | The most active compounds form hydrogen bonds and hydrophobic interactions with key residues like SER 464, LYS 61, and TYR 64. japsr.in | japsr.in |
| N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides | Tubulin (Colchicine binding site) | The most potent derivative showed significant interactions with key amino acids in the colchicine binding site. nih.gov | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized analogs, thereby guiding design optimization.
For imidazole-containing compounds, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. A study on imidazole-4,5- and pyrazine-2,3-dicarboxamide (B189462) derivatives with anti-yellow fever activity developed robust QSAR models. eurekaselect.com The models indicated that the biological activity was significantly affected by descriptors related to polarizabilities, electronegativities, and charges, highlighting the importance of the heterocyclic ring system. eurekaselect.com The statistical significance of these models (e.g., R² up to 0.934) demonstrated their predictive power. eurekaselect.com
Another QSAR study on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists also yielded statistically significant models. nih.gov The best 2D-QSAR model, with a correlation coefficient (r²) of 0.8040, showed that descriptors like methyl group count, chain count, and H-acceptor count were beneficial for activity. nih.gov Such findings provide clear directions for modifying the lead structure to enhance its therapeutic effect. More advanced machine learning-based QSAR models have been applied to imidazole derivatives with anti-melanoma activity, using techniques like Random Forest to build robust and predictive models for designing new, potentially more active analogues. scielo.br
These studies underscore how QSAR can be applied to a series of derivatives of this compound. By synthesizing and testing a library of related compounds, a predictive QSAR model could be built to identify the optimal combination of substituents on the imidazole ring and carboxamide group to maximize a desired biological activity.
| Compound Series | Biological Activity | Key Descriptors/Findings | Model Statistics | Reference |
|---|---|---|---|---|
| Imidazole-4,5- and Pyrazine-2,3-Dicarboxamides | Anti-Yellow Fever | Activity is affected by polarizabilities, electronegativities, and charges. eurekaselect.com | R²(pred) up to 0.934 | eurekaselect.com |
| Imidazole-5-carboxylic Acids | Angiotensin II AT1 Receptor Antagonism | Increased methyl group count, chain count, and H-acceptor count are beneficial for activity. nih.gov | r² = 0.8040, pred_r² = 0.7764 | nih.gov |
| Imidazole Derivatives | Anti-Melanoma | A Random Forest-based model was used to design new analogues with favorable predicted IC₅₀ values. scielo.br | Not specified | scielo.br |
| Benzimidazolyl-chalcones | Antileishmanial | A stable and predictive QSAR model was developed. japsr.in | R² = 0.983, Q²CV = 0.942 | japsr.in |
Virtual Screening and De Novo Design of Novel Imidazole Carboxamide Structures
Virtual screening and de novo design are powerful computational strategies for identifying novel hit compounds from large chemical libraries or for creating entirely new molecular structures with desired properties.
Virtual screening involves computationally docking millions of compounds from a database against a biological target to identify those with a high probability of binding. This approach has been successfully used to find novel inhibitors based on the imidazole scaffold. For example, a virtual screen of the National Cancer Institute (NCI) diversity set against human 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICAR transformylase) identified several novel, non-folate inhibitors. nih.gov This screen led to the discovery of 19 inhibitors with novel scaffolds, including one with nanomolar inhibition (K(i) = 154 nM), which serve as new templates for developing more potent drugs. nih.gov
De novo design, on the other hand, involves building novel molecules piece by piece within the constraints of a target's active site. This can be guided by fragment-based approaches, where small chemical fragments are identified and then grown or linked together to form a larger, more potent molecule. nih.gov This strategy was employed to develop new heme oxygenase-1 (HO-1) inhibitors by virtually joining two different ligands inside the HO-1 binding pocket. nih.gov Similarly, the design of asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 inhibitors was based on the structure of the active site and the hydrolysis mechanism. nih.govrsc.org De novo design was also reported in the development of novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase (FASN) inhibitors for potential cancer therapy. nih.gov
These methodologies could be applied to discover novel analogs of this compound. A virtual screening campaign could identify new compounds sharing the core imidazole carboxamide scaffold but with diverse substitutions, while de novo design could generate unique structures optimized for a specific target pocket.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than static docking models. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes, and calculate binding free energies.
MD simulations have been instrumental in understanding the mechanism of action for various imidazole-based inhibitors. In a study of imidazole derivatives with anti-melanoma activity, MD simulations were performed on the Aurora Kinase enzyme complexed with designed ligands. scielo.br These simulations, along with binding energy calculations, were consistent with the experimentally observed activity rankings and provided inferences about their possible mechanisms of action. scielo.br
Similarly, MD simulations were used to study novel benzimidazole-carboxamide derivatives as anticancer agents. nih.gov The simulations were conducted to evaluate the stability of the most potent compound within the colchicine binding site of tubulin, confirming the stability of the ligand-protein complex. nih.gov In another study, MD simulations of benzimidazolyl-chalcones as antileishmanial agents revealed stable interactions with the target protein over a 30-nanosecond simulation period, validating the choice of the lead compound for further development. japsr.in
For this compound, MD simulations could be employed after an initial docking pose is obtained. The simulation would reveal the stability of its binding, identify key stable hydrogen bonds and other interactions over time, and provide a more accurate estimation of its binding affinity, thereby complementing and refining the predictions from molecular docking and QSAR studies.
Development of Novel Analogues and Hybrid Compounds Based on the 4 Amino 2 Ethyl 1h Imidazole 5 Carboxamide Scaffold
Synthesis and Biological Evaluation of Substituted Imidazole (B134444) Carboxamides
The synthesis of substituted imidazole carboxamides often involves multi-step reaction sequences, starting from commercially available precursors. A common strategy is the construction of the imidazole ring, followed by modifications at various positions to create a library of analogues. These analogues are then subjected to biological screening to identify compounds with desired activities and to establish structure-activity relationships (SAR).
One area of significant interest has been the development of novel anticancer agents. For instance, a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates were synthesized and evaluated for their antiproliferative effects against several human cancer cell lines. nih.gov The synthesis typically involves the reaction of appropriate starting materials to form the imidazole core, followed by N-alkylation to introduce various substituents. The subsequent biological evaluation of these compounds has demonstrated that the nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in their anticancer activity.
In a notable study, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives were synthesized and tested against a panel of human cancer cell lines, including HeLa (cervical), HT-29 and HCT-15 (colon), A549 (lung), and MDA-MB-231 (breast) cells. The results indicated that derivatives with alkyl chains at the N-1 position exhibited significant inhibitory effects on cancer cell growth and proliferation. nih.gov Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent activity, with IC₅₀ values of 0.737 ± 0.05 μM against HeLa cells and 1.194 ± 0.02 μM against HT-29 cells. nih.govresearchgate.net Further investigations revealed that this compound could inhibit tumor cell colony formation, migration, and adhesion in HeLa cells. nih.gov It also showed antitubulin activity and induced early apoptosis in both HeLa and HT-29 cells, suggesting a potential mechanism of action involving disruption of the cytoskeleton and induction of programmed cell death. nih.gov
Another research direction has focused on the development of inhibitors for viral enzymes. For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. rsc.org The synthetic approach for these compounds involved a four-step procedure starting from benzimidazole (B57391) or 2-methylbenzimidazole. The in vitro evaluation of these derivatives against the SARS-CoV-2 main protease identified N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide as a potent inhibitor with an IC₅₀ of 4.79 ± 1.37 μM. rsc.org
The exploration of different substituents on the imidazole core has been a key strategy in optimizing the biological activity of these compounds. For example, the synthesis of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides has yielded potent anticancer agents. rsc.org These compounds were evaluated for their cytotoxicity against various cancer cell lines, and the results highlighted the importance of the substitution pattern on the carboxamide nitrogen for their antiproliferative activity.
Anticancer Activity of Substituted Imidazole Carboxamide Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa (Cervical Cancer) | 0.737 ± 0.05 | nih.govresearchgate.net |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HT-29 (Colon Cancer) | 1.194 ± 0.02 | nih.govresearchgate.net |
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | SARS-CoV-2 Main Protease | 4.79 ± 1.37 | rsc.org |
Design and Synthesis of Hybrid Molecules Incorporating Imidazole Carboxamide Moieties
The design and synthesis of hybrid molecules, which combine the imidazole carboxamide scaffold with other pharmacologically active moieties, represents a promising strategy to develop novel therapeutic agents with improved efficacy or dual-action mechanisms. This approach aims to leverage the biological activities of both parent molecules to create a single compound with enhanced properties.
One such approach involves the creation of imidazole-thiazole hybrids. These compounds have been investigated for their potential antimicrobial and anticancer properties. The synthesis of these hybrids typically involves the reaction of an imidazole-containing intermediate with a thiazole (B1198619) precursor. The resulting hybrid molecules have demonstrated a broad spectrum of biological activities.
Another strategy involves the development of hybrid compounds that integrate the imidazole carboxamide core with other heterocyclic systems known for their biological relevance. For instance, novel tri-aryl imidazole derivatives carrying a benzene (B151609) sulfonamide moiety have been designed as selective inhibitors of carbonic anhydrase IX and XII, which are tumor-associated enzymes. nih.gov The synthesis of these hybrids was achieved through a one-pot, multi-component reaction. The biological evaluation of these compounds revealed potent and selective inhibition of the target enzymes, with some derivatives also exhibiting significant antiproliferative activity against various cancer cell lines. nih.gov
Furthermore, the conjugation of the imidazole scaffold with coumarin (B35378) derivatives has been explored for the development of antiviral agents. mdpi.com These hybrid molecules, connected by a thiomethylene linker, were synthesized and evaluated for their activity against hepatitis C virus. The structure-activity relationship studies of these conjugates highlighted the importance of the substituents on both the imidazole and coumarin rings for their antiviral potency. mdpi.com
The design of dual inhibitors, where a single molecule targets two different biological pathways, is an emerging area in drug discovery. In this context, researchers have developed 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), two important targets in cancer therapy. rsc.org These hybrid molecules were designed to combine the inhibitory activities of both pharmacophores in a single entity, potentially leading to synergistic anticancer effects. The synthesized compounds demonstrated inhibitory activity against both Bcr-Abl and HDAC1 and showed potent antiproliferative effects against human leukemia and prostate cancer cell lines. rsc.org
Biological Activities of Hybrid Compounds Incorporating Imidazole Moieties
| Hybrid Compound Class | Target | Observed Biological Activity | Reference |
|---|---|---|---|
| Imidazole-Thiazole Hybrids | Various microbes and cancer cells | Antimicrobial and Anticancer | nih.gov |
| Tri-aryl Imidazole-Benzene Sulfonamide Hybrids | Carbonic Anhydrase IX and XII | Enzyme Inhibition, Antiproliferative | nih.gov |
| Imidazole-Coumarin Conjugates | Hepatitis C Virus | Antiviral | mdpi.com |
| 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives | Bcr-Abl and Histone Deacetylase (HDAC) | Dual Enzyme Inhibition, Antiproliferative | rsc.org |
Advanced Analytical Methodologies and Characterization Techniques in Chemical Biology Research
Spectroscopic Techniques for Structural Elucidation
The precise determination of the chemical structure of 4-amino-2-ethyl-1H-imidazole-5-carboxamide relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture of the compound.
While specific experimental data for This compound is not extensively available in public databases, the characteristic spectral features can be predicted based on the analysis of its constituent functional groups and comparison with structurally related analogs. For its parent compound, 5-amino-1H-imidazole-4-carboxamide , extensive spectroscopic data is available and serves as a foundational reference. nih.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For This compound , the ¹H NMR spectrum would be expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the amino group protons, the carboxamide protons, and the imidazole (B134444) ring proton. The ¹³C NMR spectrum would complement this by providing signals for each unique carbon atom, including those of the imidazole ring, the ethyl group, and the carboxamide function.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of This compound would be anticipated to display absorption bands corresponding to N-H stretching of the amino and amide groups, C=O stretching of the carboxamide, C-N stretching, and vibrations associated with the imidazole ring. Data for the related compound, 5-amino-1H-imidazole-4-carboxamide hydrochloride , shows characteristic peaks that can be used for comparative analysis. nist.gov
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For This compound , high-resolution mass spectrometry would provide the exact mass, allowing for the unambiguous determination of its molecular formula. Fragmentation patterns observed in MS/MS experiments would offer further structural confirmation by showing the loss of specific groups, such as the ethyl or carboxamide moieties.
| Spectroscopic Data (Predicted for this compound) | |
| Technique | Expected Observations |
| ¹H NMR | Signals for ethyl group (triplet, quartet), NH₂ protons, CONH₂ protons, imidazole CH proton. |
| ¹³C NMR | Resonances for imidazole ring carbons, ethyl group carbons, and carboxamide carbonyl carbon. |
| IR Spectroscopy | N-H stretching bands (amine and amide), C=O stretching band (amide), C-N stretching, imidazole ring vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₆H₁₀N₄O. Characteristic fragmentation pattern. |
Chromatographic Methods for Compound Purity Assessment and Separation
Chromatographic techniques are indispensable for the purification of This compound and for the assessment of its purity, which is a critical parameter for any subsequent biological testing.
High-Performance Liquid Chromatography (HPLC) is a primary method for both purification and purity analysis. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a suitable buffer, would be effective for separating the target compound from starting materials, byproducts, and other impurities. The purity would be determined by integrating the peak area of the compound relative to the total peak area in the chromatogram. For related imidazole compounds, HPLC methods have been successfully developed for analysis in biological fluids, demonstrating the utility of this technique. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions during the synthesis of This compound and for preliminary purity checks. By using an appropriate solvent system, the retention factor (Rf) value of the compound can be determined, providing a qualitative measure of its identity and purity.
| Chromatographic Data (Predicted for this compound) | |
| Technique | Application and Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95% for biological studies), purification. A single major peak would indicate high purity. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. A single spot under UV visualization would suggest a pure compound. |
X-ray Crystallography for Precise Molecular Structure Determination
This technique would unambiguously confirm the connectivity of the atoms and the substitution pattern on the imidazole ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding networks, which can be crucial for understanding the compound's physical properties and its potential interactions with biological macromolecules. While a crystal structure for the specific title compound is not publicly documented, studies on closely related imidazole derivatives have utilized X-ray crystallography to elucidate their detailed molecular and supramolecular structures, highlighting the power of this technique in the field.
Future Perspectives and Research Challenges for 4 Amino 2 Ethyl 1h Imidazole 5 Carboxamide in Chemical and Biological Research
Advancements in Asymmetric and Green Synthesis Methodologies
The development of efficient, sustainable, and stereoselective synthetic routes is paramount for the exploration of 4-amino-2-ethyl-1H-imidazole-5-carboxamide and its analogues. Current research in the broader field of imidazole (B134444) synthesis points towards two key areas of advancement: asymmetric synthesis and green chemistry.
Asymmetric Synthesis: The creation of chiral centers in a controlled manner is crucial for producing enantiomerically pure compounds, which often exhibit different pharmacological profiles. While specific research on the asymmetric synthesis of this compound is not yet widely published, studies on related imidazole-4,5-dicarboxamide derivatives have demonstrated the feasibility of creating asymmetric structures. rsc.org Future research will likely focus on developing catalytic asymmetric methods to introduce chirality, potentially at the C2-ethyl group or through derivatization of the imidazole ring, to explore the stereoselectivity of its biological interactions.
Future synthetic strategies will likely aim to combine both asymmetric and green approaches. The table below outlines potential future research directions in the synthesis of this compound.
| Research Direction | Potential Methodology | Expected Advantages |
| Asymmetric Synthesis | Chiral catalysts (e.g., metal-based, organocatalysts) | Access to enantiomerically pure isomers, elucidation of stereospecific biological activity. |
| Green Chemistry | Ionic liquids, deep eutectic solvents, microwave-assisted synthesis, flow chemistry | Reduced environmental impact, improved reaction efficiency, lower cost. |
| Combined Approach | Catalytic asymmetric synthesis in green reaction media | Synergistic benefits of both approaches, leading to sustainable and selective synthesis. |
Identification of Undiscovered Biological Targets and Pathways
The structural resemblance of this compound to 5-aminoimidazole-4-carboxamide (B1664886) (AICA), an intermediate in purine (B94841) metabolism, suggests its potential to interact with a variety of biological targets. nih.govhmdb.ca While preliminary studies on related structures indicate potential antiviral and antitumor activities, the specific biological targets and pathways modulated by the 2-ethyl derivative remain largely unexplored. smolecule.com
Future research should focus on a systematic screening of this compound against a wide range of biological targets to uncover novel mechanisms of action. The 2-ethyl group, in particular, may confer selectivity for specific enzyme active sites or protein-protein interaction interfaces. For example, 2-substituted benzimidazole-4-carboxamide derivatives have been investigated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. nih.govnih.gov This suggests that this compound could also be a candidate for targeting enzymes involved in DNA repair and cell signaling.
Furthermore, the imidazole core is a versatile scaffold for interacting with various biological systems. acs.orgrsc.org The diverse biological activities of imidazole derivatives, ranging from antimicrobial to anticancer, underscore the potential for discovering novel applications for this compound. nih.govnih.gov A comprehensive biological evaluation could reveal unexpected therapeutic opportunities. The following table summarizes potential areas for biological target identification.
| Potential Biological Target Class | Rationale | Example Research Areas |
| Enzymes | Structural similarity to purine precursors and known enzyme inhibitors. nih.govnih.gov | Kinases, polymerases, enzymes in metabolic pathways. |
| Receptors | The imidazole moiety can participate in hydrogen bonding and other interactions. acs.org | G-protein coupled receptors, nuclear receptors. |
| Ion Channels | Modulation of ion channels by small molecules is a common mechanism of action. | Voltage-gated and ligand-gated ion channels. |
| Protein-Protein Interactions | The compound may disrupt or stabilize key protein complexes. | Targeting signaling pathways involved in disease. |
Integration of Artificial Intelligence and Machine Learning in Imidazole Carboxamide Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mednexus.orgmdpi.com These computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities. researchgate.netnih.gov For this compound and its derivatives, AI and ML offer a powerful approach to navigate the vast chemical space and uncover novel therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can be used to build QSAR models that correlate the structural features of imidazole carboxamides with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By training these models on known active imidazole derivatives, it is possible to generate novel structures based on the this compound scaffold that are optimized for specific biological targets.
The application of AI and ML in the study of this compound is still in its infancy, but the potential is immense. The table below highlights key applications of these technologies in the discovery of imidazole carboxamides.
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Develop predictive models for biological activity based on chemical structure. researchgate.net | Guide the synthesis of more potent and selective analogues. |
| Virtual Screening | Computationally screen large libraries of compounds against biological targets. mednexus.org | Accelerate the identification of new biological targets and lead compounds. |
| De Novo Design | Generate novel molecular structures with desired properties. youtube.comyoutube.com | Explore a wider chemical space and design optimized drug candidates. |
| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. researchgate.net | Prioritize candidates with favorable pharmacokinetic and safety profiles for further development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
